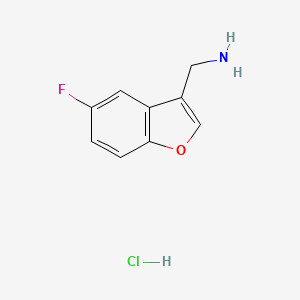

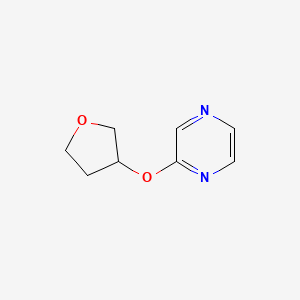

![molecular formula C15H15ClO B3013575 alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol CAS No. 6732-16-7](/img/structure/B3013575.png)

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol is a derivative of α-chloroxylene . It’s a key intermediate in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Synthesis Analysis

The synthesis of alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol can be achieved through the chloromethylation of aromatic compounds. This process involves the use of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2), catalyzed by zinc iodide . The reaction is carried out at -10°C .Chemical Reactions Analysis

The chloromethylation of aromatic compounds, such as alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol, has been well documented . The reaction involves the use of hydrochloric acid and either trioxane or paraformaldehyde . Lewis acids like zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .Aplicaciones Científicas De Investigación

Antibacterial Agent

Biphenyl derivatives, including the compound , have been studied for their potential as antibacterial agents . In a study, a series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens .

Synthesis of Hypercross-linked Polymers

The compound has been used in the synthesis of hypercross-linked polymers (HCPs) for CO2 capture . The HCPs were synthesized using a similar compound, 4,4’-bis(chloromethyl)-1,1’-biphenyl, by Friedel–Crafts alkylation .

Chloromethylation Catalyst

The compound has been used as a catalyst in the chloromethylation of aromatic compounds . This process is important for the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Synthesis of β-Blocker Drugs

The compound has been used in the synthesis of β-blocker drugs . For example, it has been used in the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . It has also been used in the synthesis of the β-blocker (S)-bisoprolol hemifumarate .

Synthesis of Multipodal Salicylaldehydes

The compound has been used in the preparation of multipodal salicylaldehydes . These compounds are popular scaffolds for metalorganic catalysts, as well as metal and covalent organic frameworks .

Synthesis of Enantiopure Drug-like Compounds

The compound has been used in the synthesis of enantiopure drug-like compounds . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-3-(4-phenylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXNWGGDWFBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

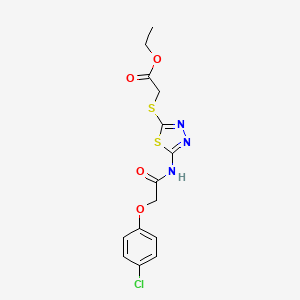

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

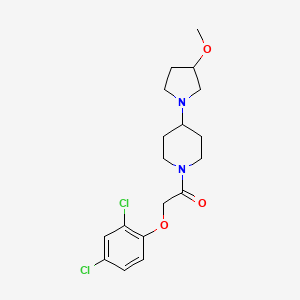

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

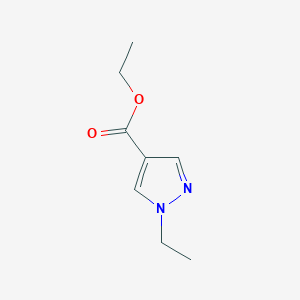

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)